molecular formula C19H26N2O4 B13254565 tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate

tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B13254565
M. Wt: 346.4 g/mol
InChI Key: KSLAUFQKNHYDGM-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a formylbenzoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often catalyzed by palladium and requires specific solvents such as 1,4-dioxane . The process may also involve the use of other reagents like cesium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate is unique due to its specific structural features, such as the formylbenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl N-[[1-(4-formylbenzoyl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-15-5-4-10-21(12-15)17(23)16-8-6-14(13-22)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,20,24)

InChI Key

KSLAUFQKNHYDGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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